s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)-

Description

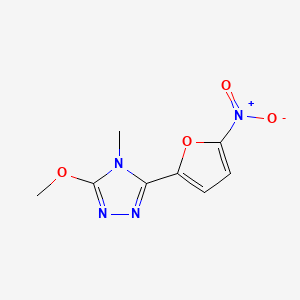

The compound s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a methoxy group at position 3, and a 5-nitro-2-furyl moiety at position 4. This structure combines electron-withdrawing (nitro group) and electron-donating (methoxy, methyl) substituents, which influence its reactivity, stability, and biological interactions.

Properties

CAS No. |

41735-57-3 |

|---|---|

Molecular Formula |

C8H8N4O4 |

Molecular Weight |

224.17 g/mol |

IUPAC Name |

3-methoxy-4-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazole |

InChI |

InChI=1S/C8H8N4O4/c1-11-7(9-10-8(11)15-2)5-3-4-6(16-5)12(13)14/h3-4H,1-2H3 |

InChI Key |

KKLWAASLUXMNAA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=C1OC)C2=CC=C(O2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for s-Triazoles

Cyclization Reactions

Cyclization reactions are commonly employed in the synthesis of s-triazoles. For example:

- Hydrazone Cyclization : Hydrazones derived from aldehydes or ketones undergo cyclization with nitrogen donors under acidic or oxidative conditions to form triazole rings.

- Oxidative Cyclization : Selenium dioxide (SeO₂) or ceric ammonium nitrate (CAN) promotes intramolecular cyclization of hydrazones, yielding fused triazoles with moderate to excellent yields (79–98%).

Specific Preparation Method for s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)

Starting Materials

The synthesis typically begins with:

- Nitrofuran Derivatives : These provide the nitrofuryl moiety.

- Methoxy Precursors : Such as methoxyacetaldehyde or methoxymethyl ketones.

Optimization Strategies

To improve yields and selectivity:

- Catalyst Selection : Using p-Toluenesulfonic acid (PTSA) as a catalyst ensures mild reaction conditions and eco-friendly synthesis.

- Solvent Choice : Polyethylene glycol (PEG) enhances reaction efficiency and reduces by-products.

- Temperature Control : Reactions performed at controlled temperatures (e.g., 60°C) yield better results.

Chemical Reactions Analysis

Types of Reactions

s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or amino derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Fungicidal Activity

s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- has demonstrated significant fungicidal properties. Research indicates that it effectively inhibits fungal growth by targeting specific enzymes involved in fungal metabolism. This inhibition disrupts cellular processes essential for the survival of fungi, showcasing its potential as an agricultural chemical against plant pathogens .

Case Study: Efficacy Against Plant Pathogens

A study evaluated the effectiveness of this compound against common fungal pathogens in crops. Results showed a marked reduction in fungal biomass and spore production when treated with varying concentrations of s-Triazole, indicating its potential as a viable fungicide for agricultural use.

Antimicrobial Properties

The nitrofuran component of s-Triazole enhances its antimicrobial activity, making it effective against a range of bacterial pathogens. This characteristic positions it as a candidate for developing new agricultural antibiotics aimed at combating bacterial infections in plants.

Comparative Analysis of Antimicrobial Activity

| Compound | Activity Against Fungi | Activity Against Bacteria |

|---|---|---|

| s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- | High | Moderate |

| Control Fungicide | Very High | Low |

| Standard Antibiotic | Low | Very High |

This table illustrates the comparative efficacy of s-Triazole against established agricultural chemicals.

Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of triazole derivatives, including s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)-. In several animal models, compounds within this class have shown promising results in reducing seizure activity .

Case Study: Seizure Model Testing

In a controlled study using pentylenetetrazole-induced seizures in rats, the compound demonstrated a protective effect at doses of 30 mg/kg, significantly reducing seizure frequency compared to controls. The protective index indicated a favorable safety profile relative to other anticonvulsants.

Anticancer Potential

The compound's structure suggests potential anticancer properties due to its ability to inhibit key enzymes involved in tumor growth. Preliminary studies have indicated that derivatives of s-Triazole may exhibit cytotoxic effects against various cancer cell lines .

Data on Cytotoxicity

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

These findings suggest that further exploration into the anticancer applications of s-Triazole derivatives could be warranted.

Mechanism of Action

The mechanism of action of s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- involves its interaction with biological targets through hydrogen bonding and dipole interactions. The nitrofuryl group is known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitrofuran derivatives, which are known for their antimicrobial activity .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Nitrofuran-Containing Heterocycles

Key Contrasts :

- Therapeutic Potential: s-Triazole derivatives fused with thiazole (e.g., thiazolotriazoles) exhibit antitumor activity comparable to doxorubicin, suggesting a divergent biological role from purely toxic nitrofurans .

- Metabolism : FANFT requires prostaglandin synthase for activation, while nitrofuran antibiotics (e.g., furazolidone) are metabolized to reactive hydrazines (e.g., SEM, AOZ) .

Biological Activity

s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article delves into the compound's biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- is , with a molecular weight of approximately 224.17 g/mol. The compound features a triazole ring with various substituents that enhance its biological activity.

The biological activity of s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- is primarily attributed to the presence of the nitrofuryl moiety, which can generate reactive species upon reduction in microbial cells. This action leads to cellular damage and death, making it a candidate for antimicrobial applications. The compound's ability to form hydrogen bonds and engage in dipole interactions due to its functional groups further contributes to its reactivity with biological macromolecules such as DNA .

Antimicrobial Properties

s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- exhibits significant antimicrobial activity against various pathogens. Its mechanism involves inhibiting specific enzymes crucial for microbial metabolism, leading to disrupted cellular processes.

Antifungal Activity

The compound has shown promising antifungal properties, effectively inhibiting the growth of several fungal strains. Studies indicate that it can outperform traditional antifungal agents in certain assays .

Data Table: Biological Activity Comparison

| Compound | Molecular Formula | Antimicrobial Activity | Antifungal Activity | Unique Features |

|---|---|---|---|---|

| s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- | C₈H₈N₄O₄ | High | Moderate | Nitrofuryl moiety enhances reactivity |

| Fluconazole | C₁₃H₁₂F₂N₃O | Moderate | High | Established antifungal agent |

| 1,2,4-Triazole | C₂H₄N₄ | Low | Low | Basic triazole structure |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various microbial strains demonstrated that s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- had a minimum inhibitory concentration (MIC) of less than 10 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This suggests its potential as a broad-spectrum antimicrobial agent.

- Fungal Inhibition Research : In vitro tests showed that the compound inhibited fungal growth in Candida albicans with an EC50 value of 15 µg/mL, indicating significant antifungal activity compared to conventional treatments .

Q & A

Q. What are the optimal methods for synthesizing 4-methyl-3-methoxy-5-(5-nitro-2-furyl)-s-triazole derivatives?

Methodological Answer: Synthesis typically involves multi-step heterocyclic reactions. Key steps include:

- Condensation reactions of hydrazine derivatives with nitrofuran precursors under reflux in ethanol or methanol .

- Alkylation or arylation at the triazole S-position using alkyl halides, with catalysis by K₂CO₃ or NaOH in DMF .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) .

Validation: Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR and LC-MS .

Q. How is the structural characterization of s-triazole derivatives performed to ensure accuracy?

Methodological Answer:

- Elemental analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

- Spectroscopy :

- ¹H NMR : Identify substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro-furan protons at δ 7.2–8.1 ppm) .

- FT-IR : Confirm functional groups (e.g., nitro group stretching at 1520–1350 cm⁻¹) .

- Mass spectrometry : LC-TOF-MS to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling guide the design of novel s-triazole derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Discovery Studio to predict binding affinities to target proteins (e.g., bacterial nitroreductases or cancer-related kinases). Compare results with known inhibitors (e.g., 5-nitroimidazole analogs) .

- Quantum chemical calculations : Optimize geometries at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- ADME prediction : SwissADME or pkCSM tools assess drug-likeness (e.g., Lipinski’s Rule compliance) .

Q. What experimental strategies resolve discrepancies in reported biological activity data for s-triazole derivatives?

Methodological Answer:

- Comparative bioassays : Test compounds under standardized conditions (e.g., MIC assays against E. coli ATCC 25922 with ciprofloxacin as control) .

- SAR analysis : Systematically modify substituents (e.g., replace 5-nitro-2-furyl with 5-bromo-2-thienyl) to isolate pharmacophores .

- Mechanistic studies : Use fluorescence quenching or enzyme inhibition assays to confirm nitro group reduction as a key activation pathway .

Q. How are reaction mechanisms elucidated for s-triazole formation under varying catalytic conditions?

Methodological Answer:

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify intermediates (e.g., hydrazone formation) .

- Isotopic labeling : Use ¹⁵N-labeled hydrazines to trace triazole ring closure pathways via NMR .

- DFT simulations : Model transition states to compare energy barriers for acid- vs. base-catalyzed pathways .

Q. What advanced separation techniques optimize the isolation of s-triazole derivatives from complex reaction mixtures?

Methodological Answer:

- HPLC-DAD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) for high-resolution separation .

- Membrane filtration : Employ nanofiltration (3 kDa cutoff) to remove low-MW byproducts .

- Countercurrent chromatography : Optimize solvent systems (e.g., hexane/ethyl acetate/methanol/water) for large-scale purification .

Methodological Challenges and Solutions

- Challenge : Low yields in triazole cyclization.

Solution : Optimize solvent polarity (DMF → DMSO) and catalyst (NaH vs. K₂CO₃) to stabilize intermediates . - Challenge : Toxicity discrepancies in nitroaromatic derivatives.

Solution : Use Ames test + computational toxicity filters (e.g., ProTox-II) to prioritize safer analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.